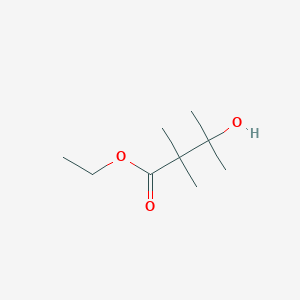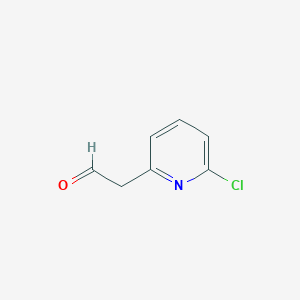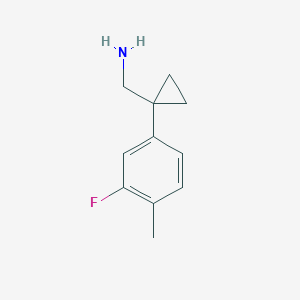
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Amination: The amino group can be introduced through nucleophilic substitution reactions, using reagents like ammonia or amines.
Amidation: The final step involves the formation of the amide bond, typically through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the amide bond or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in the synthesis of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-propanamide
Uniqueness
The unique combination of functional groups in 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide, particularly the presence of both a cyclopropyl group and a pyrazole ring, distinguishes it from similar compounds. This uniqueness could confer specific biological activity or chemical reactivity that is not observed in related compounds.
特性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6-8(11)4-15(14-6)5-10(13,9(12)16)7-2-3-7/h4,7H,2-3,5,13H2,1H3,(H2,12,16) |
InChIキー |
CZDWDZCJQGYVCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


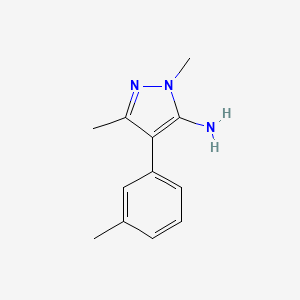
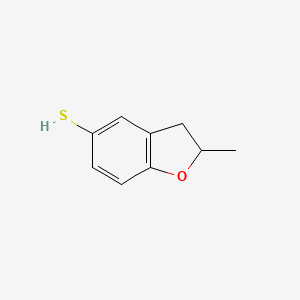
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
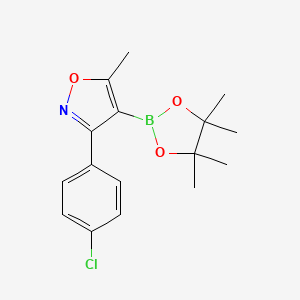
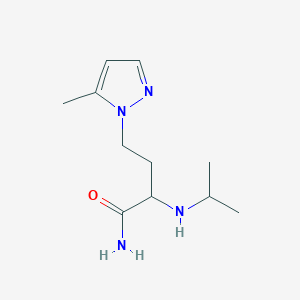


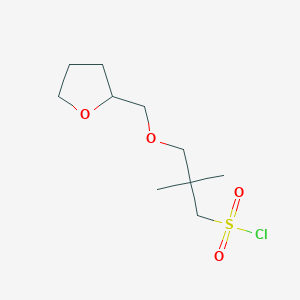
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

